molecular formula C13H11ClF3N3O B5301712 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B5301712
M. Wt: 317.69 g/mol
InChI Key: JPMPZCOQQCSRER-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide: is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a pyrazole ring and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with ethyl pyrazole-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-chloro-5-(trifluoromethyl)pyridine
  • N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
  • 4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Comparison: N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O/c1-2-20-6-5-10(19-20)12(21)18-11-7-8(13(15,16)17)3-4-9(11)14/h3-7H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMPZCOQQCSRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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